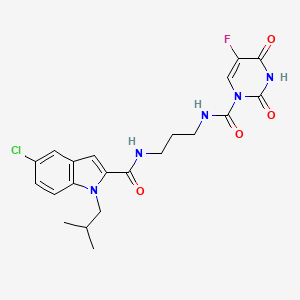
SARS-CoV-2-IN-58
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
SARS-CoV-2-IN-58 is a compound that has garnered significant attention in the scientific community due to its potential applications in combating the severe acute respiratory syndrome coronavirus 2 (SARS-CoV-2). This compound is part of a broader class of inhibitors designed to target specific proteins and pathways involved in the replication and spread of the virus. The development and study of this compound are crucial in the ongoing efforts to find effective treatments and interventions for COVID-19.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of SARS-CoV-2-IN-58 involves a series of chemical reactions that are meticulously designed to ensure the purity and efficacy of the final product. The synthetic route typically includes the following steps:
Formation of the Core Structure: The initial step involves the formation of the core structure of the compound through a series of condensation reactions.
Functional Group Modifications: Subsequent steps involve the introduction of various functional groups that are essential for the compound’s activity. This may include halogenation, alkylation, or acylation reactions.
Purification: The final product is purified using techniques such as recrystallization or chromatography to ensure high purity.
Industrial Production Methods
For large-scale production, the synthesis of this compound is optimized to maximize yield and minimize costs. This involves the use of industrial reactors and continuous flow systems that allow for the efficient handling of large quantities of reactants and products. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to ensure consistency and quality.
Analyse Des Réactions Chimiques
Types of Reactions
SARS-CoV-2-IN-58 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be used to modify the functional groups within the compound.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions to introduce or replace functional groups.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.
Solvents: Solvents such as dichloromethane, ethanol, and water are frequently used in these reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups, enhancing the compound’s activity or stability.
Applications De Recherche Scientifique
SARS-CoV-2-IN-58 has a wide range of applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry.
Chemistry: The compound is used as a model system to study the interactions between small molecules and viral proteins.
Biology: It serves as a tool to investigate the biological pathways involved in viral replication and host cell interactions.
Medicine: this compound is being explored as a potential therapeutic agent for treating COVID-19. Its ability to inhibit specific viral proteins makes it a promising candidate for drug development.
Industry: The compound’s synthesis and production methods are of interest to the pharmaceutical industry for large-scale manufacturing of antiviral drugs.
Mécanisme D'action
The mechanism of action of SARS-CoV-2-IN-58 involves its interaction with specific molecular targets within the virus. The compound binds to the active site of a viral enzyme, inhibiting its activity and preventing the replication of the virus. This inhibition disrupts the viral life cycle, reducing the viral load and mitigating the severity of the infection. The molecular pathways involved include the inhibition of viral proteases and interference with viral RNA synthesis.
Comparaison Avec Des Composés Similaires
SARS-CoV-2-IN-58 is compared with other similar compounds to highlight its unique properties and advantages.
Similar Compounds: Other inhibitors targeting SARS-CoV-2 include remdesivir, favipiravir, and lopinavir.
Uniqueness: this compound exhibits higher specificity and potency in inhibiting viral replication compared to some of these compounds. Its unique chemical structure allows for better binding affinity and stability, making it a more effective therapeutic agent.
Propriétés
Formule moléculaire |
C21H23ClFN5O4 |
|---|---|
Poids moléculaire |
463.9 g/mol |
Nom IUPAC |
5-chloro-N-[3-[(5-fluoro-2,4-dioxopyrimidine-1-carbonyl)amino]propyl]-1-(2-methylpropyl)indole-2-carboxamide |
InChI |
InChI=1S/C21H23ClFN5O4/c1-12(2)10-27-16-5-4-14(22)8-13(16)9-17(27)19(30)24-6-3-7-25-20(31)28-11-15(23)18(29)26-21(28)32/h4-5,8-9,11-12H,3,6-7,10H2,1-2H3,(H,24,30)(H,25,31)(H,26,29,32) |
Clé InChI |
ZSOQJYAJYKISGM-UHFFFAOYSA-N |
SMILES canonique |
CC(C)CN1C2=C(C=C(C=C2)Cl)C=C1C(=O)NCCCNC(=O)N3C=C(C(=O)NC3=O)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


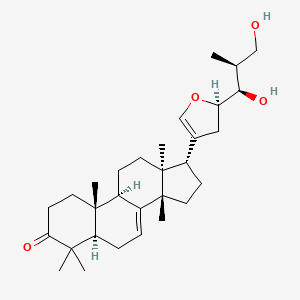
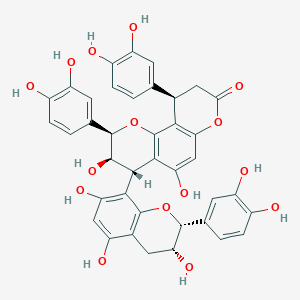
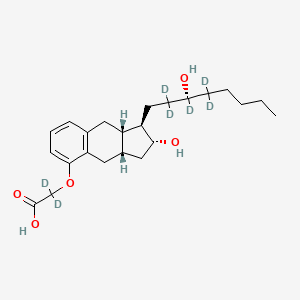



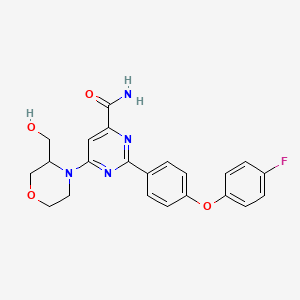
![methyl (4S,5E,6S)-5-ethylidene-4-[2-[2-[(1R,7S,8E,9S,14S,15S,17R)-8-ethylidene-17-methyl-3,11-dioxo-7-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2,6,12-trioxatricyclo[12.2.1.04,9]heptadec-4-en-15-yl]propoxy]-2-oxoethyl]-6-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4H-pyran-3-carboxylate](/img/structure/B12380022.png)
![N-[(1S)-1-[4-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)phenyl]ethyl]-2,6-dimethylfuro[2,3-d]pyrimidin-4-amine](/img/structure/B12380032.png)

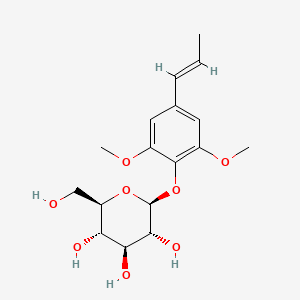
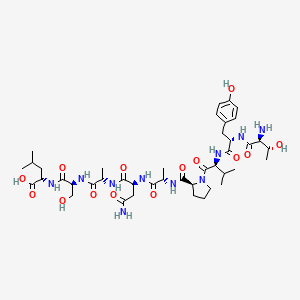

![N-[(5-methyl-1H-imidazol-2-yl)methyl]-4-(8,9,10,11-tetrahydro-3H-pyrazolo[4,3-a]phenanthridin-7-yl)benzamide](/img/structure/B12380067.png)
